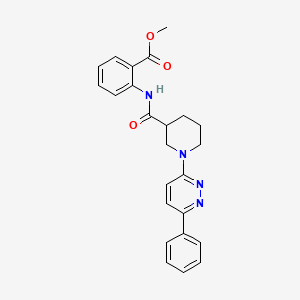
Methyl 2-(1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamido)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 2-(1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamido)benzoate” is a chemical compound. It is structurally similar to MDMB-4en-PINACA, a synthetic cannabinoid . MDMB-4en-PINACA has been identified in seized material formulated for smoking and found as a white to yellow–brown powder .
Molecular Structure Analysis
The molecular structure of a compound determines its properties and reactivity. The molecular weight of MDMB-4en-PINACA, a structurally similar compound, is 358.2132 Da with an elemental composition of C20H28N3O3 .科学的研究の応用
Chemistry and Synthesis
Methyl 2-(1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamido)benzoate, due to its complex structure, is potentially involved in research exploring new pharmacological compounds. Its structure suggests that it could be part of studies aimed at discovering new inhibitors or activators for specific biochemical pathways. For instance, similar compounds have been examined for their role as inhibitors of soluble epoxide hydrolase, demonstrating the importance of specific functional groups for potency and selectivity (R. K. Thalji et al., 2013).
Molecular Interactions and Biological Activity
Compounds with similar structures to this compound have been utilized to understand molecular interactions with biological receptors. For example, research on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide provides insights into antagonist activity at cannabinoid receptors, showcasing the significance of specific moieties for receptor binding (J. Shim et al., 2002). This highlights the potential for researching similar compounds for therapeutic applications.
Photocatalytic Applications
Research on coordination polymers involving compounds with similar frameworks indicates potential applications in photocatalysis. Studies show these polymers' effectiveness in the degradation of organic dyes under UV light, suggesting that this compound could be part of novel materials designed for environmental remediation or organic synthesis processes (F. Yuan et al., 2020).
Synthetic Utility in Medicinal Chemistry
The synthetic versatility of piperidine derivatives, as evidenced by studies on novel piperidine derivatives for anti-acetylcholinesterase activity, showcases the potential of this compound in the development of new therapeutic agents (H. Sugimoto et al., 1990). Its structure could serve as a backbone for creating compounds targeting neurological disorders, emphasizing its relevance in drug discovery efforts.
Advanced Material Science
The inclusion of piperazine and related structures in the synthesis of new materials, as shown in the development of polyamides containing uracil and adenine, indicates a route for this compound to contribute to material science. These polymers, with specific molecular weights and solubility properties, highlight the potential for creating novel materials with unique characteristics for biomedical applications (M. Hattori & M. Kinoshita, 1979).
作用機序
Safety and Hazards
特性
IUPAC Name |
methyl 2-[[1-(6-phenylpyridazin-3-yl)piperidine-3-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c1-31-24(30)19-11-5-6-12-21(19)25-23(29)18-10-7-15-28(16-18)22-14-13-20(26-27-22)17-8-3-2-4-9-17/h2-6,8-9,11-14,18H,7,10,15-16H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNFANYBXSYESW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
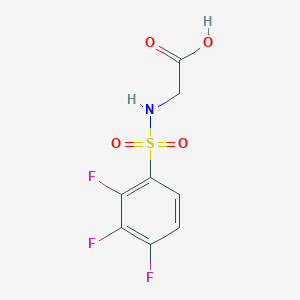
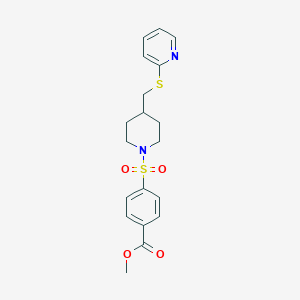
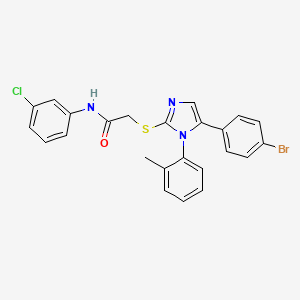
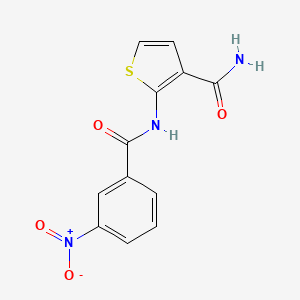
![8-(2-methoxyethyl)-1,6,7-trimethyl-3-(2-oxo-2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2782936.png)
![N-(3-(dimethylamino)propyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2782940.png)
![tert-Butyl 4-[(morpholine-4-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B2782942.png)

![2-(2,4-dichlorophenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2782944.png)

![2-[(4-Fluorophenyl)methyl]-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2782947.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2782948.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide](/img/structure/B2782950.png)

